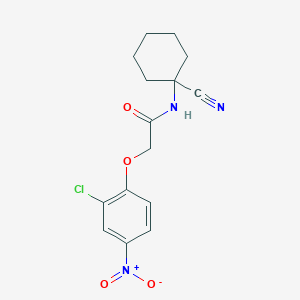
2-(2-chloro-4-nitrophenoxy)-N-(1-cyanocyclohexyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-chloro-4-nitrophenoxy)-N-(1-cyanocyclohexyl)acetamide is a synthetic organic compound It is characterized by the presence of a chloro-nitrophenoxy group and a cyanocyclohexylacetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-4-nitrophenoxy)-N-(1-cyanocyclohexyl)acetamide typically involves multiple steps:
Formation of the phenoxy group: This can be achieved by reacting 2-chloro-4-nitrophenol with an appropriate halogenated acetic acid derivative under basic conditions.
Introduction of the cyanocyclohexyl group: This step involves the reaction of the intermediate with a cyanocyclohexylamine derivative under suitable conditions, often involving a coupling reagent.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenoxy group.
Reduction: Reduction reactions could target the nitro group, converting it to an amine.
Substitution: The chloro group may be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride may be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include phenoxy acids or ketones.
Reduction: Products may include amino derivatives.
Substitution: Products may include substituted phenoxy derivatives.
科学的研究の応用
2-(2-chloro-4-nitrophenoxy)-N-(1-cyanocyclohexyl)acetamide may have applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible applications in drug development, particularly if it exhibits biological activity.
Industry: Use in the development of new materials or as a specialty chemical.
作用機序
The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be specific to the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
2-(2-chloro-4-nitrophenoxy)acetamide: Lacks the cyanocyclohexyl group.
N-(1-cyanocyclohexyl)acetamide: Lacks the phenoxy group.
2-(4-nitrophenoxy)-N-(1-cyanocyclohexyl)acetamide: Lacks the chloro group.
Uniqueness
The presence of both the chloro-nitrophenoxy group and the cyanocyclohexylacetamide moiety makes 2-(2-chloro-4-nitrophenoxy)-N-(1-cyanocyclohexyl)acetamide unique. This combination of functional groups may confer specific chemical reactivity and biological activity that is not observed in similar compounds.
特性
分子式 |
C15H16ClN3O4 |
|---|---|
分子量 |
337.76 g/mol |
IUPAC名 |
2-(2-chloro-4-nitrophenoxy)-N-(1-cyanocyclohexyl)acetamide |
InChI |
InChI=1S/C15H16ClN3O4/c16-12-8-11(19(21)22)4-5-13(12)23-9-14(20)18-15(10-17)6-2-1-3-7-15/h4-5,8H,1-3,6-7,9H2,(H,18,20) |
InChIキー |
ROJLANWAPCKQIN-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)(C#N)NC(=O)COC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



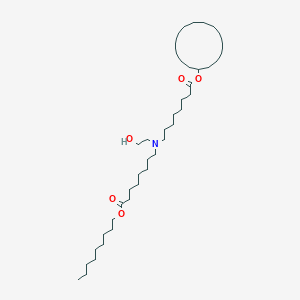
![1-[4-(difluoromethoxy)phenyl]-N-(2,5-dimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13366653.png)
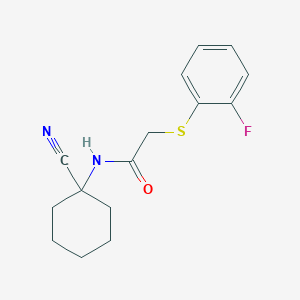
![1-methyl-2-(1-tosyl-1H-benzo[d]imidazol-2-yl)piperidin-4-one](/img/structure/B13366661.png)
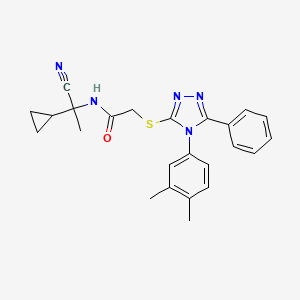
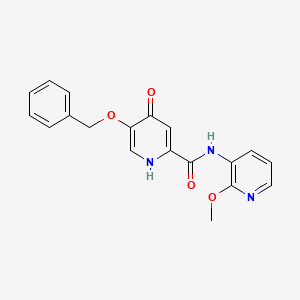
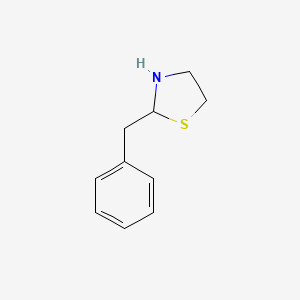
![6-[(3-Methoxyphenoxy)methyl]-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366682.png)
![methyl 4-({[1-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B13366686.png)
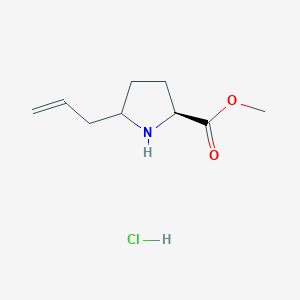

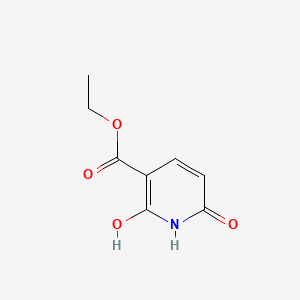
![4-Fluorophenyl {3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether](/img/structure/B13366703.png)
